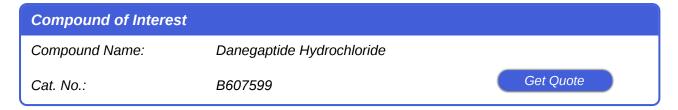


Danegaptide Hydrochloride in Cardiac Arrhythmia Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Danegaptide Hydrochloride (also known as ZP1609 and GAP-134) is a dipeptide analog of the antiarrhythmic peptide rotigaptide. It functions as a second-generation gap junction modifier, primarily targeting Connexin 43 (Cx43).[1][2] Gap junctions are crucial for intercellular communication in the myocardium, and their proper function is essential for synchronized cardiac conduction. In pathological conditions such as ischemia, the function of these channels is often impaired, leading to arrhythmias. Danegaptide has been investigated for its potential to preserve and enhance gap junctional communication, thereby exerting antiarrhythmic effects.

[3] This document provides a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows.

Data Presentation Preclinical Efficacy Data



Animal Model	Arrhythmia Type	Danegaptide Hydrochloride Dose	Key Findings	Reference
Canine	Atrial Fibrillation (AF)	Not specified	Significantly reduced AF duration and overall AF burden.	[3]
Canine (open- chest, barbiturate- anesthetized)	Ischemia/reperfu sion-induced arrhythmias	Not specified	Effective antiarrhythmic compound.	[4]
Porcine	Ischemia/reperfu sion	75 µg/kg bolus i.v. + 57 µg/kg/min infusion	Reduced infarct size from 46 ± 4% to 25 ± 5% of the area at risk.	[2]
Mouse	CaCl2-induced conduction block	5-20 mg/kg p.o.	Significantly prolonged the time to conduction block.	[5]

Phase II Clinical Trial Data (NCT01977755) - STEMI Patients



Outcome Measure	Placebo (n=84)	Danegaptid e Low Dose (n=80)	Danegaptid e High Dose (n=79)	P-value	Reference
Primary Endpoint					
Myocardial Salvage Index (%)	66.7 ± 11.7	65.6 ± 15.6	63.9 ± 14.9	0.40	[6]
Secondary Endpoints					
Final Infarct Size (g)	21.4 ± 15.0	18.6 ± 9.6	19.6 ± 11.4	0.88	[6]
Left Ventricular Ejection Fraction (%)	52.1 ± 10.9	52.7 ± 10.3	53.9 ± 9.5	0.64	[6]

Signaling Pathway

The proposed mechanism of action for danegaptide involves the modulation of Connexin 43 (Cx43), a key protein in cardiac gap junctions. It is hypothesized that danegaptide binds to a yet-unidentified G-protein coupled receptor (GPCR). This binding event is thought to trigger a downstream signaling cascade involving Protein Kinase C (PKC), which in turn phosphorylates Cx43 at specific serine residues, such as S368. This phosphorylation is believed to enhance gap junctional intercellular communication, thereby improving electrical coupling between cardiomyocytes and mitigating the substrate for arrhythmias.



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Proposed signaling pathway of **Danegaptide Hydrochloride**.



Experimental Protocols Porcine Model of Myocardial Ischemia/Reperfusion

This protocol is based on a study investigating the effect of danegaptide on infarct size.[2]

- 1. Animal Preparation:
- Domestic pigs of either gender are used.
- Animals are fasted overnight with free access to water.
- Anesthesia is induced and maintained with appropriate anesthetics (e.g., ketamine, azaperone, and propofol).
- Animals are intubated and mechanically ventilated.
- Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring.
- 2. Surgical Procedure:
- A left thoracotomy is performed to expose the heart.
- The left anterior descending (LAD) coronary artery is dissected.
- A hydraulic occluder is placed around the LAD.
- 3. Ischemia/Reperfusion Protocol:
- A 60-minute occlusion of the LAD is initiated to induce myocardial ischemia.
- Reperfusion is established by deflating the occluder and lasts for 3 hours.
- 4. Danegaptide Administration:
- 10 minutes prior to reperfusion, a bolus of Danegaptide Hydrochloride (75 μg/kg) is administered intravenously.

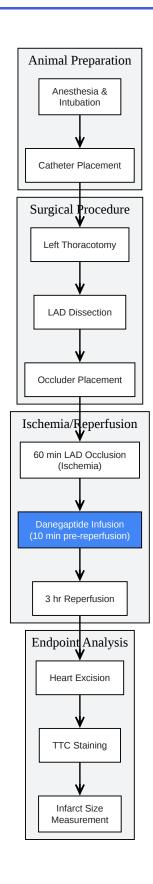






- This is immediately followed by a continuous intravenous infusion (57 μ g/kg/min) for the duration of the reperfusion period.
- 5. Endpoint Measurement:
- At the end of the reperfusion period, the heart is excised.
- The area at risk and the infarct size are determined using triphenyltetrazolium chloride (TTC) staining.





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Workflow for the porcine ischemia/reperfusion model.

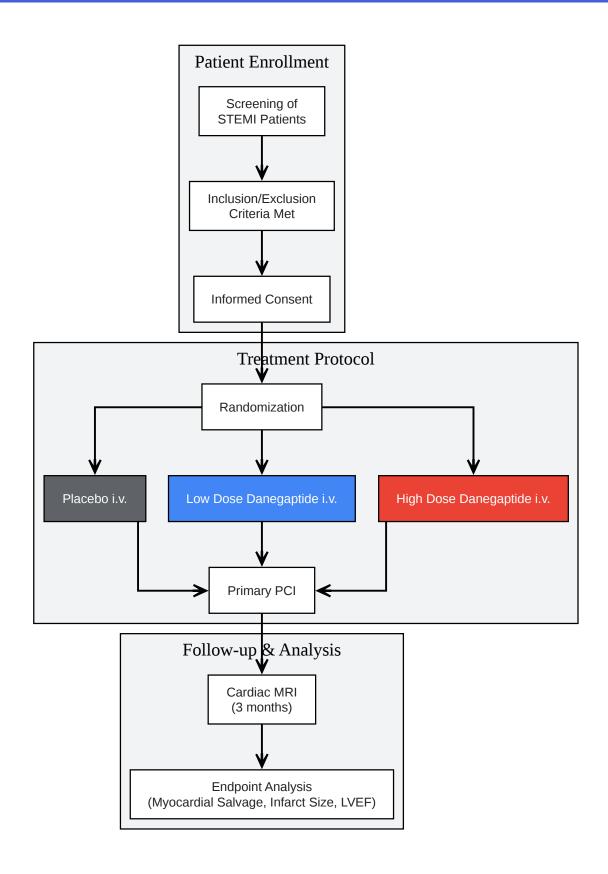


Phase II Clinical Trial in STEMI Patients (NCT01977755)

This protocol provides an overview of the methodology used in the Phase II clinical trial of danegaptide in patients with ST-segment elevation myocardial infarction (STEMI).[6][7]

- 1. Patient Population:
- Patients with acute STEMI undergoing primary percutaneous coronary intervention (pPCI).
- Inclusion criteria typically include age ≥ 18 years, chest pain duration < 12 hours, and TIMI flow 0-1 in the infarct-related artery.
- 2. Study Design:
- A randomized, double-blind, placebo-controlled, parallel-group trial.
- Patients are randomized to receive placebo, a low dose of danegaptide, or a high dose of danegaptide.
- 3. Investigational Product Administration:
- The assigned treatment (placebo or danegaptide) is administered as an intravenous infusion prior to pPCI.
- 4. Primary and Secondary Endpoints:
- Primary Endpoint: Myocardial salvage index, assessed by cardiac magnetic resonance (CMR) imaging at 3 months post-pPCI.
- Secondary Endpoints: Final infarct size, left ventricular ejection fraction (LVEF), and major adverse cardiac events (MACE).
- 5. Imaging Protocol:
- CMR imaging is performed at baseline (before pPCI) and at a 3-month follow-up to assess the area at risk, infarct size, and cardiac function.





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Workflow for the Phase II clinical trial of Danegaptide.



Conclusion

Danegaptide Hydrochloride has demonstrated antiarrhythmic properties and cardioprotective effects in various preclinical models by enhancing gap junction communication.[1][4] However, these promising preclinical findings did not translate into improved myocardial salvage in a Phase II clinical trial for STEMI patients.[6] Further research may be warranted to explore the potential of danegaptide in other types of cardiac arrhythmias or different patient populations. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in the continued investigation of gap junction modulators for the treatment of cardiovascular diseases.

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